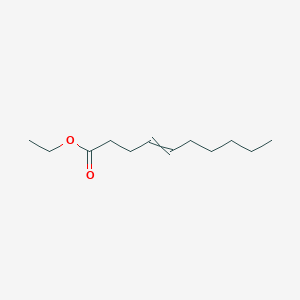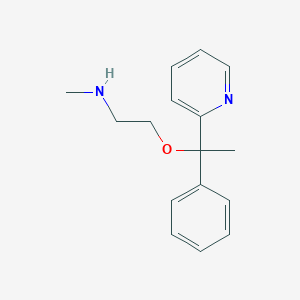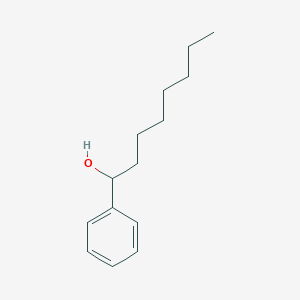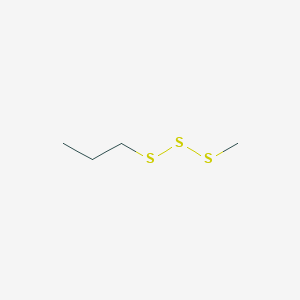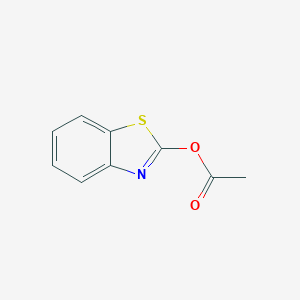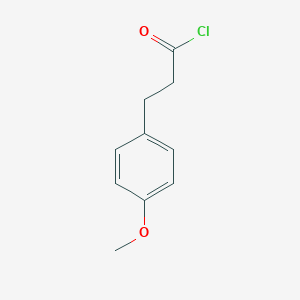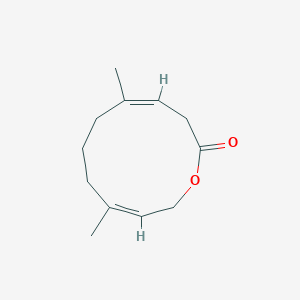
Dihydridotetrakis(triphénylphosphine)ruthénium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium;triphenylphosphane is a useful research compound. Its molecular formula is C72H66P4Ru+4 and its molecular weight is 1156.3 g/mol. The purity is usually 95%.
The exact mass of the compound Dihydridotetrakis(triphenylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ruthenium;triphenylphosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium;triphenylphosphane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Le dihydridotetrakis(triphénylphosphine)ruthénium(II) sert de catalyseur puissant en synthèse organique. Il facilite une variété de réactions, notamment :
- Hydratation des nitriles : Convertit les nitriles en amides, qui sont des intermédiaires précieux dans la synthèse pharmaceutique .
- Isomérisation des alcynes : Transforme les alcynes terminaux en alcynes internes, offrant ainsi l’accès à différentes structures moléculaires .
- Réactions de Knoevenagel : Aide à la formation de liaisons carbone-carbone, ce qui est crucial pour la construction de molécules organiques complexes .
- Additions conjuguées : Permet l’addition de nucléophiles aux alcènes déficients en électrons, une étape clé dans la synthèse de nombreux composés organiques .
- Hydrogénation par transfert : Offre une alternative plus sûre aux méthodes d’hydrogénation traditionnelles en transférant l’hydrogène d’une molécule donneuse .
Chimie médicinale
En chimie médicinale, ce catalyseur est utilisé pour synthétiser des molécules bioactives. Sa capacité à favoriser les réactions de formation de liaisons dans des conditions douces est particulièrement bénéfique pour la préparation de médicaments délicats .
Science des matériaux
Le composé trouve des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux aux propriétés uniques. Il peut être utilisé pour synthétiser des polymères et des matériaux qui nécessitent une architecture moléculaire précise .
Science environnementale
En science environnementale, le dihydridotetrakis(triphénylphosphine)ruthénium(II) contribue à la création de processus chimiques plus respectueux de l’environnement. Il est utilisé dans des réactions qui forment des sous-produits moins dangereux et nécessitent des conditions réactionnelles plus douces .
Chimie analytique
Ce complexe de ruthénium est utilisé en chimie analytique comme catalyseur pour les réactions qui peuvent être utilisées pour détecter ou quantifier d’autres substances. Sa spécificité et son efficacité en font un outil précieux dans diverses applications analytiques .
Catalyse
Le composé est largement utilisé dans la recherche en catalyse pour développer de nouveaux processus catalytiques. Sa capacité à catalyser une variété de réactions en fait un sujet d’intérêt pour l’amélioration des processus chimiques industriels
Mécanisme D'action
Target of Action
Dihydridotetrakis(triphenylphosphine)ruthenium(II) primarily targets olefins such as ethylene, propylene, styrene, and butadiene . These olefins play a crucial role in various chemical reactions, serving as the building blocks for polymers and other complex organic compounds.
Mode of Action
This compound interacts with its targets (olefins) to form olefin-coordinated complexes of the type, Ru(olefin)(PPh3)3 . This interaction results in the transformation of the olefins, leading to the formation of new compounds.
Biochemical Pathways
The affected biochemical pathways involve the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation . These pathways are critical for various chemical syntheses, and their alteration can lead to the production of different end products.
Pharmacokinetics
As a catalyst, it’s likely that its bioavailability is influenced by factors such as its form, purity, and storage conditions .
Result of Action
The action of Dihydridotetrakis(triphenylphosphine)ruthenium(II) results in the formation of new compounds through the hydrogenation of olefins . This can lead to significant changes at the molecular and cellular levels, depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the presence of molecular hydrogen can lead to the formation of tetrahydridotris(triphenylphosphine)ruthenium, RuH4(PPh3)3, and the release of alkane at room temperature . Furthermore, its storage temperature (2~8C) can also impact its stability and effectiveness .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II) are primarily related to its role as a catalyst in various reactions. It has been found to catalyze the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation
Molecular Mechanism
The molecular mechanism of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is primarily related to its role as a catalyst. It is known to facilitate various reactions, including the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation
Propriétés
Numéro CAS |
19529-00-1 |
|---|---|
Formule moléculaire |
C72H66P4Ru+4 |
Poids moléculaire |
1156.3 g/mol |
Nom IUPAC |
ruthenium dihydride;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Ru.2H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;;;/p+4 |
Clé InChI |
RXFATFKBDIQXLS-UHFFFAOYSA-R |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |
SMILES canonique |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[RuH2] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


